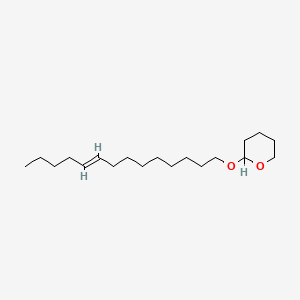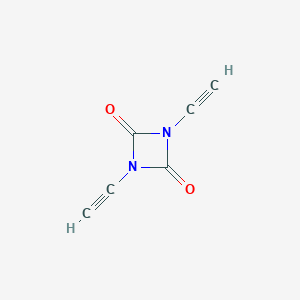
1,3-Diethynyl-1,3-diazetidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethynyl-1,3-diazetidine-2,4-dione is a chemical compound with the molecular formula C6H2N2O2 It is a member of the diazetidine family, characterized by a four-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethynyl-1,3-diazetidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diethynylamine derivatives with carbonyl compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethynyl-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,3-Diethynyl-1,3-diazetidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diethynyl-1,3-diazetidine-2,4-dione involves its interaction with molecular targets through its ethynyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or material science .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-1,3-diazetidine-2,4-dione: Similar in structure but with ethyl groups instead of ethynyl groups.
1,3-Dimethyl-1,3-diazetidine-2,4-dione: Contains methyl groups instead of ethynyl groups.
Uniqueness
1,3-Diethynyl-1,3-diazetidine-2,4-dione is unique due to its ethynyl groups, which confer distinct reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
CAS No. |
528871-28-5 |
|---|---|
Molecular Formula |
C6H2N2O2 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
1,3-diethynyl-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C6H2N2O2/c1-3-7-5(9)8(4-2)6(7)10/h1-2H |
InChI Key |
UPCMCALUVSUXLR-UHFFFAOYSA-N |
Canonical SMILES |
C#CN1C(=O)N(C1=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
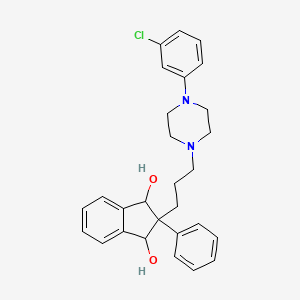
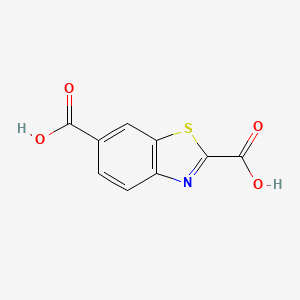
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

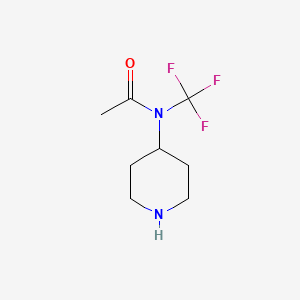
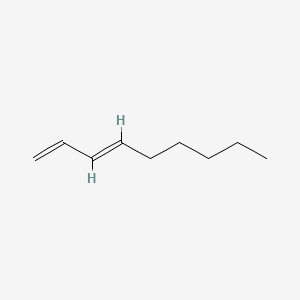


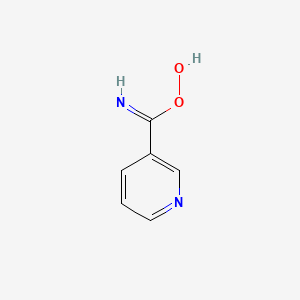
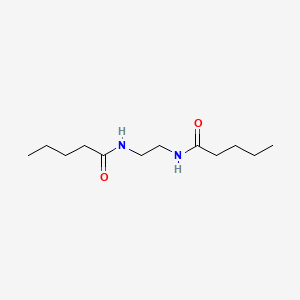
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
